3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse pharmacological properties. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimalarial activities.
Industry: Utilized in the development of organic electronic materials and as a component in dyes and pigments
Mechanism of Action
The biological activity of 3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases and induce apoptosis in cancer cells by blocking cell cycle progression. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-en-1-one: A basic chalcone structure without the hydroxy and methoxy substituents.
2-Hydroxy-1,3-diphenylprop-2-en-1-one: Similar structure but lacks the methoxy group.
3-Methoxy-1,3-diphenylprop-2-en-1-one: Similar structure but lacks the hydroxy group
Uniqueness
3-Hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its biological activity and chemical reactivity. These functional groups contribute to its ability to form hydrogen bonds and interact with various biological targets more effectively than its unsubstituted counterparts .
Properties
CAS No. |
61821-23-6 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16(14(17)12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,17H,1H3 |
InChI Key |
KQWWERUHUDJBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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